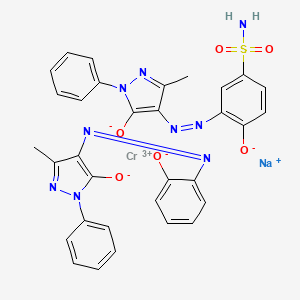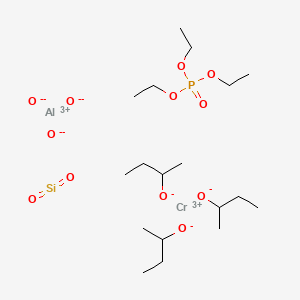
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid is a chemical compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties. This particular compound features an epoxy group attached to a phenylbarbituric acid structure, which may confer unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Epoxypropyl)-5-phenylbarbituric acid typically involves the reaction of phenylbarbituric acid with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the epoxy group.
-
Step 1: Formation of Chlorohydrin
Reactants: Phenylbarbituric acid, epichlorohydrin
Conditions: Basic medium (e.g., sodium hydroxide)
Reaction: Phenylbarbituric acid reacts with epichlorohydrin to form the chlorohydrin intermediate.
-
Step 2: Cyclization to Form Epoxy Group
Conditions: Elevated temperature
Reaction: The chlorohydrin intermediate undergoes cyclization to form the epoxy group, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce epoxy groups into molecules.
Biology: Studied for its potential biological activity, including its effects on the central nervous system.
Medicine: Investigated for its potential use as a sedative or hypnotic agent.
Industry: Utilized in the production of polymers and other materials where epoxy functionality is desired.
Mecanismo De Acción
The mechanism of action of 5-(2,3-Epoxypropyl)-5-phenylbarbituric acid involves its interaction with the central nervous system. The compound may act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The epoxy group may also interact with various enzymes and proteins, potentially modifying their activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylbarbituric Acid: Lacks the epoxy group, resulting in different chemical and biological properties.
5-(2,3-Epoxypropyl)barbituric Acid: Similar structure but without the phenyl group.
Glycidyl Methacrylate: Contains an epoxy group but is not a barbiturate.
Uniqueness
5-(2,3-Epoxypropyl)-5-phenylbarbituric acid is unique due to the presence of both the epoxy group and the phenylbarbituric acid structure. This combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65685-95-2 |
|---|---|
Fórmula molecular |
C13H12N2O4 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
5-(oxiran-2-ylmethyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H12N2O4/c16-10-13(6-9-7-19-9,8-4-2-1-3-5-8)11(17)15-12(18)14-10/h1-5,9H,6-7H2,(H2,14,15,16,17,18) |
Clave InChI |
VVAYGSNAYDPSIV-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CC2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
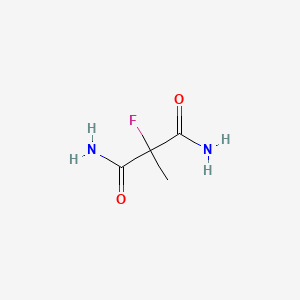


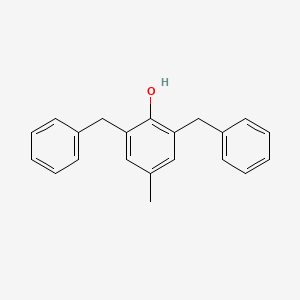

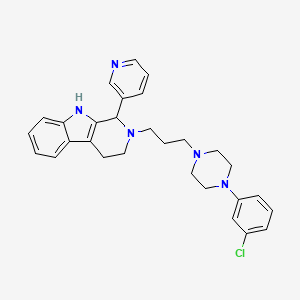
![1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B12792550.png)

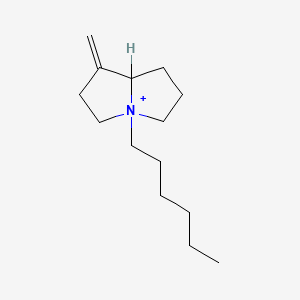
![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)
